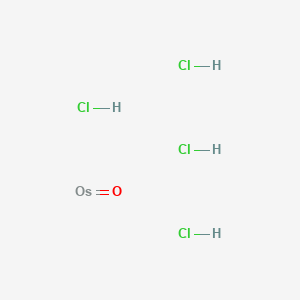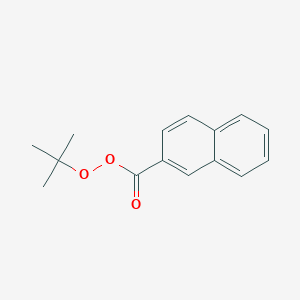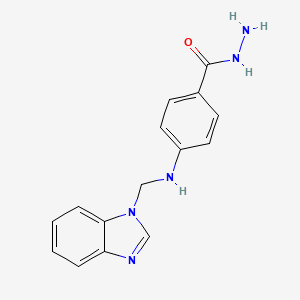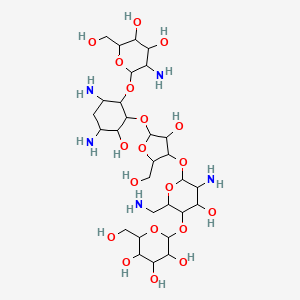![molecular formula C17H32NO4- B14686554 1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane CAS No. 35143-92-1](/img/structure/B14686554.png)
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane is a chemical compound with the molecular formula C17H30NNaO5. It is known for its unique structure, which includes a dodecane chain linked to a norvalyl group through an ester bond.
Méthodes De Préparation
The synthesis of 1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane typically involves the esterification of dodecanoic acid with a norvalyl derivative. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: This compound is investigated for its potential role in biochemical pathways involving fatty acid metabolism.
Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants and emulsifiers for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane involves its interaction with molecular targets such as enzymes involved in ester hydrolysis. The ester bond in the compound is susceptible to enzymatic cleavage, releasing the norvalyl and dodecane moieties. This process can influence various biochemical pathways, particularly those related to lipid metabolism.
Comparaison Avec Des Composés Similaires
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane can be compared with similar compounds such as:
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane: This compound has a longer alkyl chain, which may affect its solubility and interaction with biological membranes.
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane: This compound has a shorter alkyl chain, which may influence its reactivity and stability.
The uniqueness of this compound lies in its specific chain length, which balances hydrophobic and hydrophilic properties, making it suitable for diverse applications.
Propriétés
Numéro CAS |
35143-92-1 |
|---|---|
Formule moléculaire |
C17H32NO4- |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(4S)-4-amino-5-dodecoxy-5-oxopentanoate |
InChI |
InChI=1S/C17H33NO4/c1-2-3-4-5-6-7-8-9-10-11-14-22-17(21)15(18)12-13-16(19)20/h15H,2-14,18H2,1H3,(H,19,20)/p-1/t15-/m0/s1 |
Clé InChI |
BLXDDKAWAKERQV-HNNXBMFYSA-M |
SMILES isomérique |
CCCCCCCCCCCCOC(=O)[C@H](CCC(=O)[O-])N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C(CCC(=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)



![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)






![Benz[a]anthracen-7-ol](/img/structure/B14686536.png)


